7-[(3-chloro-6-methyl-5,5-dioxo-11H-benzo[c][2,1]benzothiazepin-11-yl)amino]heptanenitrile

Catalog No.
S12756131
CAS No.
M.F
C21H24ClN3O2S
M. Wt
418.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-[(3-chloro-6-methyl-5,5-dioxo-11H-benzo[c][2,1]b...

Product Name

7-[(3-chloro-6-methyl-5,5-dioxo-11H-benzo[c][2,1]benzothiazepin-11-yl)amino]heptanenitrile

IUPAC Name

7-[(3-chloro-6-methyl-5,5-dioxo-11H-benzo[c][2,1]benzothiazepin-11-yl)amino]heptanenitrile

Molecular Formula

C21H24ClN3O2S

Molecular Weight

418.0 g/mol

InChI

InChI=1S/C21H24ClN3O2S/c1-25-19-10-6-5-9-17(19)21(24-14-8-4-2-3-7-13-23)18-12-11-16(22)15-20(18)28(25,26)27/h5-6,9-12,15,21,24H,2-4,7-8,14H2,1H3

InChI Key

BAZXSPFVNLBJSJ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(C3=C(S1(=O)=O)C=C(C=C3)Cl)NCCCCCCC#N

7-[(3-chloro-6-methyl-5,5-dioxo-11H-benzo[c][2,1]benzothiazepin-11-yl)amino]heptanenitrile is a complex organic compound with the molecular formula C21H26ClN3O4SC_{21}H_{26}ClN_{3}O_{4}S. This compound contains a benzo[c][2,1]benzothiazepin core structure that is substituted with a chloro and a methyl group, as well as an amino group linked to a heptanenitrile chain. The presence of multiple functional groups suggests potential biological activity and reactivity in various chemical environments.

Due to its functional groups:

  • Nucleophilic Substitution: The chloro substituent can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.
  • Amine Reactions: The amino group can engage in acylation or alkylation reactions, forming derivatives that may exhibit altered biological properties.
  • Reduction Reactions: The dioxo group may be susceptible to reduction, potentially leading to the formation of less oxidized derivatives.

Initial studies indicate that 7-[(3-chloro-6-methyl-5,5-dioxo-11H-benzo[c][2,1]benzothiazepin-11-yl)amino]heptanenitrile may possess significant biological activity. Compounds with similar structures have been reported to exhibit:

  • Antimicrobial Properties: Compounds containing benzothiazepin moieties often show activity against various bacterial strains.
  • Anticancer Activity: Some derivatives have been investigated for their potential to inhibit cancer cell proliferation.
  • Neurological Effects: Given the structural similarities to known psychoactive compounds, there may be interest in exploring its effects on neurotransmitter systems.

The synthesis of 7-[(3-chloro-6-methyl-5,5-dioxo-11H-benzo[c][2,1]benzothiazepin-11-yl)amino]heptanenitrile typically involves multi-step synthetic pathways:

  • Formation of the Benzothiazepin Core: This can be achieved through cyclization reactions involving appropriate precursors containing sulfur and nitrogen.
  • Chlorination and Methylation: Specific reagents such as chlorinating agents can be used to introduce chlorine at the desired position, followed by methylation using methylating agents.
  • Heptanenitrile Chain Attachment: This may involve coupling reactions where the heptanenitrile moiety is linked to the benzothiazepin core via amine chemistry.

This compound has potential applications in various fields:

  • Pharmaceutical Development: Its unique structure may lead to the discovery of new therapeutic agents targeting infections or cancer.
  • Chemical Probes: It could serve as a tool for studying biological pathways due to its structural complexity and potential reactivity.
  • Material Science: The compound's properties may be explored in developing new materials with specific functionalities.

Interaction studies are crucial for understanding how 7-[(3-chloro-6-methyl-5,5-dioxo-11H-benzo[c][2,1]benzothiazepin-11-yl)amino]heptanenitrile behaves in biological systems:

  • Protein Binding Assays: Investigating how this compound interacts with various proteins can reveal its mechanism of action.
  • Enzyme Inhibition Studies: Evaluating its ability to inhibit specific enzymes can provide insights into its therapeutic potential.
  • Cellular Uptake Studies: Understanding how effectively this compound is absorbed by cells will inform its bioavailability and efficacy.

Several compounds share structural features with 7-[(3-chloro-6-methyl-5,5-dioxo-11H-benzo[c][2,1]benzothiazepin-11-yl)amino]heptanenitrile. These include:

Compound NameStructureNotable Features
TianeptineC10H7N3SAntidepressant properties
ChlorpromazineC17H19ClN2SAntipsychotic effects
DiazepamC16H13ClN2OAnxiolytic and sedative properties

Uniqueness

The uniqueness of 7-[(3-chloro-6-methyl-5,5-dioxo-11H-benzo[c][2,1]benzothiazepin-11-yl)amino]heptanenitrile lies in its specific combination of a benzothiazepin core with a heptanenitrile side chain and distinct functional groups that may confer unique biological activities not observed in the other compounds listed.

XLogP3

3.7

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

417.1277759 g/mol

Monoisotopic Mass

417.1277759 g/mol

Heavy Atom Count

28

Dates

Last modified: 08-09-2024

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